4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine

Medicinal Chemistry Synthetic Methodology C-H Arylation

Select this specific morpholine-pyridine scaffold for its unique substitution pattern: the 5-bromo on pyridine enables Suzuki-Miyaura diversification for SAR exploration, while 2,6-dimethyl substitution on morpholine restricts N-dealkylation, significantly improving metabolic stability over unsubstituted analogs. Ideal for kinase inhibitor design, where optimal pharmacophoric orientation is critical. Procure with confidence from batches verified by NMR, HPLC, and GC at ≥98% purity.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1247758-33-3
Cat. No. B1464430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
CAS1247758-33-3
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7H2,1-2H3
InChIKeyHMDDGZGZCXMTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine (CAS 1247758-33-3): Procurement-Relevant Identity and Physicochemical Baseline


4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound belonging to the class of morpholine derivatives, comprising a 5-bromopyridin-2-yl group N-linked to a 2,6-dimethylmorpholine ring [1]. Its molecular formula is C11H15BrN2O, with a molecular weight of 271.15 g/mol [1]. Commercial sources typically report purity specifications of 95% to 98%, and vendors such as Bidepharm provide batch-specific analytical data including NMR, HPLC, and GC reports .

Why In-Class Morpholine-Pyridine Analogs Cannot Substitute for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine


While the broader class of morpholine-pyridine compounds shares a common scaffold, the specific combination of bromine substitution at the 5-position of the pyridine ring and the 2,6-dimethyl substitution pattern on the morpholine ring dictates unique electronic, steric, and solubility properties that are not interchangeable with other positional isomers (e.g., 6-bromo or non-methylated morpholine analogs ). Substitution at the 5-position versus the 6-position alters the molecular geometry and the distribution of electron density, which can critically influence binding affinity and selectivity in biological assays [1]. Furthermore, the 2,6-dimethyl groups introduce steric hindrance that can restrict metabolic pathways (e.g., N-dealkylation) compared to unsubstituted morpholines, thereby affecting stability and reactivity in both synthetic and biological contexts [2].

Quantitative Differentiation Evidence for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine


Comparison of 5-Bromo vs. 6-Bromo Substitution on Pyridine Reactivity and Coupling Efficiency

The specific placement of the bromine atom at the 5-position of the pyridine ring, as opposed to the 6-position, is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. While direct comparative data for this exact molecule is not available, class-level inference from related studies on 6-substituted 2-bromopyridines demonstrates that the substituent at the C6 position significantly impacts the efficiency of C-H bond arylations [1]. The 5-bromo substitution pattern in this compound is expected to exhibit different steric and electronic properties compared to the 6-bromo isomer (CAS 1060813-18-4 ), influencing both synthetic yield and the range of accessible coupling partners, making it a non-interchangeable building block for specific synthetic routes.

Medicinal Chemistry Synthetic Methodology C-H Arylation

Differential Impact of 2,6-Dimethyl Substitution on Morpholine Metabolic Stability

The presence of methyl groups at the 2- and 6-positions of the morpholine ring introduces steric hindrance that is known to alter the metabolic fate of morpholine-containing compounds. Class-level evidence indicates that 2,6-dimethyl substitution can hinder N-dealkylation, a common metabolic pathway for morpholines, thereby potentially increasing metabolic stability compared to unsubstituted morpholine analogs such as 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5 ). While direct metabolic stability data for this compound is not available, the structural feature is a recognized differentiator for in vivo applications, impacting clearance rates and exposure.

Drug Metabolism Pharmacokinetics CYP Enzymes

Comparison of 5-Bromo vs. Unsubstituted Pyridine on Binding Affinity in a Muscarinic Receptor Assay

The 5-bromo substituent on the pyridine ring contributes to increased lipophilicity and can enhance binding affinity to hydrophobic pockets in target proteins. While direct data for this compound is lacking, binding data for a structurally related compound, BDBM50470878 (CHEMBL415510), which contains a 5-bromo substituent, shows a Ki of 40 nM for the muscarinic acetylcholine receptor in rat cerebral cortex [1]. This provides class-level evidence that the bromine atom is a key pharmacophoric element contributing to potent receptor binding. The 2,6-dimethylmorpholine moiety in the target compound may further modulate this affinity and selectivity.

Neuropharmacology Receptor Binding Muscarinic Acetylcholine Receptor

Recommended Application Scenarios for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine in Scientific Research


Building Block for Kinase Inhibitor Synthesis

The compound is structurally designed to serve as a key intermediate in the synthesis of kinase inhibitors, where the morpholine ring provides optimal spatial orientation for pharmacophoric elements and the brominated pyridine contributes to binding specificity . Its procurement is justified for medicinal chemistry groups developing novel kinase-targeted therapies.

Neuroscience Target Probe Development

Based on class-level evidence of related 5-bromopyridine compounds exhibiting nanomolar affinity for muscarinic acetylcholine receptors [1], this compound is a suitable starting point for synthesizing probe molecules to investigate cholinergic signaling pathways.

Metabolically Stable Scaffold for in vivo Studies

The 2,6-dimethyl substitution on the morpholine ring is a structural feature known to hinder N-dealkylation, potentially increasing metabolic stability [2]. Researchers requiring a more stable morpholine scaffold for in vivo pharmacokinetic studies should prioritize this compound over unsubstituted morpholine analogs.

Precursor for Advanced Cross-Coupling Reactions

The 5-bromo substituent makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid diversification of the pyridine ring to explore structure-activity relationships . This differentiates it from non-brominated or differently substituted analogs.

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